5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both pyrazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-1H-pyrazole with ethyl oxalyl chloride to form an intermediate, which is then cyclized using hydrazine hydrate to yield the desired oxadiazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acyl chloride, followed by reaction with amines or alcohols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters, amides, or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in the design of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism by which 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-pyrazol-4-yl)-1,2,4-triazole-3-carboxylic acid
- 5-(1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-carboxylic acid
- 5-(1H-pyrazol-4-yl)-1,2,3-triazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable scaffold in drug design and materials science.
Properties
Molecular Formula |
C6H4N4O3 |
---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4N4O3/c11-6(12)4-9-5(13-10-4)3-1-7-8-2-3/h1-2H,(H,7,8)(H,11,12) |
InChI Key |
PITJFEVUQXVPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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